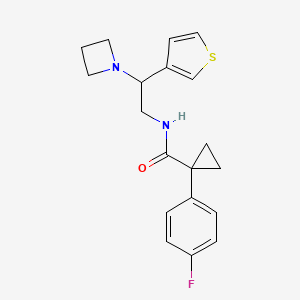
2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Catalytic Activity and Green Chemistry
One intriguing application of compounds structurally related to 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is found in the realm of catalysis and green chemistry. Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, which share a close structural relationship, have been synthesized via click-chemistry procedures. These compounds, when used as ligands for palladium(II) complexes, demonstrate high-turnover-number catalysis for C-C cross-coupling reactions under environmentally friendly conditions. This application underscores the compound's potential in facilitating sustainable chemical processes (Bumagin et al., 2018).
Corrosion Inhibition
Another significant area of application for related 1,3,4-oxadiazole derivatives is in corrosion inhibition. These derivatives have been assessed for their effectiveness in protecting mild steel against corrosion in sulfuric acid environments. Studies employing a combination of gravimetric, electrochemical, scanning electron microscopy (SEM), and computational methods reveal that these compounds form protective layers on metal surfaces, thereby inhibiting corrosion. The adsorption characteristics, described by the Langmuir adsorption isotherm, suggest a mix of physisorption and chemisorption mechanisms on the mild steel surface, indicating the compound's utility in material preservation (Ammal et al., 2018).
Antimicrobial and Antiprotozoal Activities
Compounds bearing the 1,2,4-oxadiazole and 1,2,3-triazole motifs are noted for their bioactivity, including antimicrobial and antiprotozoal effects. Novel oxadiazolyl pyrrolo triazole diones, for instance, have been synthesized and tested for their in vitro activities against various protozoal pathogens, showcasing potential as anti-protozoal and anti-cancer agents. The structural characterization and bioactivity screening of these compounds highlight their promising applications in medicinal chemistry and drug development (Dürüst et al., 2012).
Environmental Pollution Mitigation
Research on benzotriazoles, which are structurally akin to the compound , reveals their role as persistent environmental pollutants due to their use as corrosion inhibitors. Studies on the elimination of benzotriazoles in wastewater treatment plants and their presence in surface and drinking water highlight the importance of understanding and mitigating the environmental impact of such compounds. This research points towards the need for improved water treatment technologies to remove such persistent pollutants from water sources, thereby contributing to environmental protection efforts (Reemtsma et al., 2010).
Propiedades
IUPAC Name |
2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-8-10-15(11-9-12)24-14(3)17(20-23-24)19-22-21-18(25-19)16-7-5-4-6-13(16)2/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXTZMODWTRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)

![2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2512023.png)
![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)
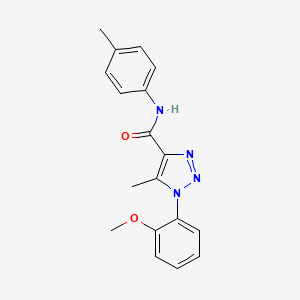

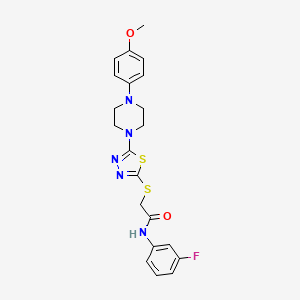
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)
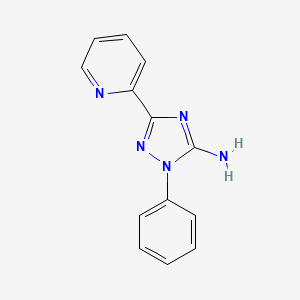
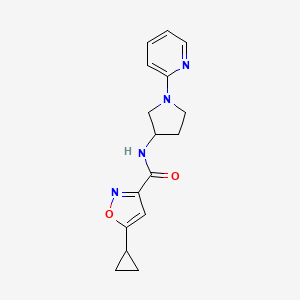
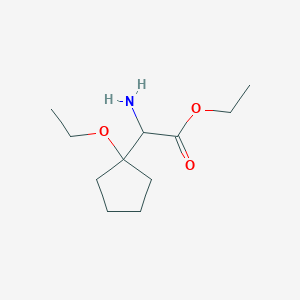
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2512038.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)
